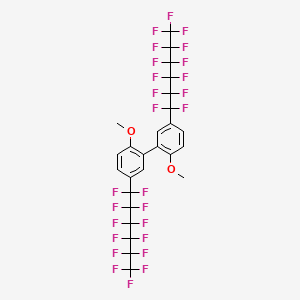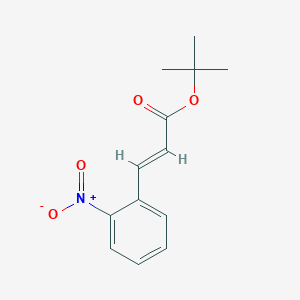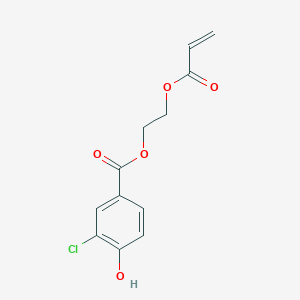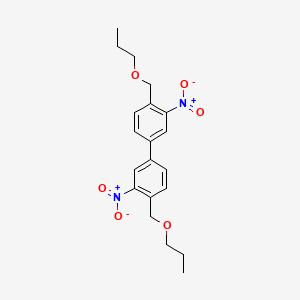![molecular formula C7H10S8 B12541905 4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane CAS No. 832109-57-6](/img/structure/B12541905.png)
4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane is a chemical compound with the molecular formula C6H8S6 It is characterized by the presence of thiirane and dithiolane rings, which contribute to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane typically involves the reaction of thiirane derivatives with disulfide compounds under controlled conditions. One common method includes the use of thiirane-2-thiol and disulfide reagents in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction is usually carried out at room temperature and monitored using techniques like NMR spectroscopy to ensure the purity and yield of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .
化学反应分析
Types of Reactions
4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of disulfide bonds and the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the sulfur atoms in the thiirane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles like amines or thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Thiirane derivatives with substituted nucleophiles
科学研究应用
4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study disulfide bond formation and cleavage in proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials
作用机制
The mechanism of action of 4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane involves the interaction with molecular targets through its thiirane and disulfide groups. These functional groups can undergo redox reactions, leading to the formation or cleavage of disulfide bonds. This property is particularly useful in biological systems, where disulfide bonds play a crucial role in protein folding and stability .
相似化合物的比较
Similar Compounds
- 4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiane
- 4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiepane
- 4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiazine
Uniqueness
4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane is unique due to its specific combination of thiirane and dithiolane rings, which confer distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring precise control over redox reactions and disulfide bond formation .
属性
CAS 编号 |
832109-57-6 |
|---|---|
分子式 |
C7H10S8 |
分子量 |
350.7 g/mol |
IUPAC 名称 |
4,5-bis(thiiran-2-yldisulfanyl)-1,3-dithiolane |
InChI |
InChI=1S/C7H10S8/c1-4(8-1)12-14-6-7(11-3-10-6)15-13-5-2-9-5/h4-7H,1-3H2 |
InChI 键 |
CDUZSRQIKVFBEZ-UHFFFAOYSA-N |
规范 SMILES |
C1C(S1)SSC2C(SCS2)SSC3CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenamine, 4-methoxy-N-[[4-(trifluoromethyl)phenyl]methylene]-](/img/structure/B12541832.png)
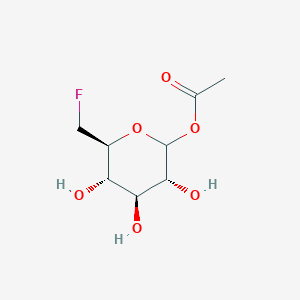
![Phenol, 3-[4-amino-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-](/img/structure/B12541840.png)
![4-[2-(Dimethylamino)ethyl]morpholin-3-one](/img/structure/B12541843.png)
![4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-[2-(4-hydroxyphenyl)ethenyl]-](/img/structure/B12541846.png)
![2-(2-{[(5-Methylfuran-2-yl)methyl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B12541864.png)
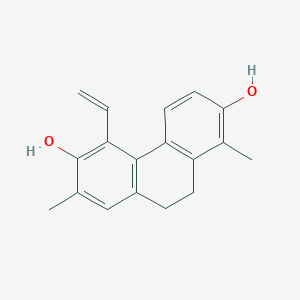
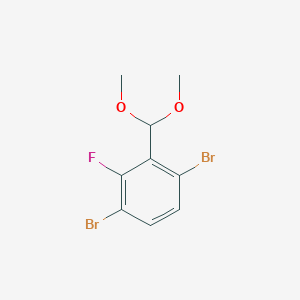

![Benzoic acid, 3-[3-[4-(1-methylethoxy)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12541889.png)
